2,6-Dichloro-1,5-naphthyridine

Description

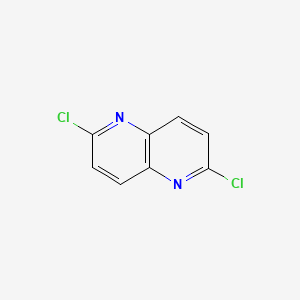

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQKLOANTBSSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345879 | |

| Record name | 2,6-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27017-66-9 | |

| Record name | 2,6-Dichloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27017-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-1,5-naphthyridine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloro-1,5-naphthyridine

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of this compound, a pivotal building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and robust, self-validating protocols.

Strategic Importance of this compound

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] The introduction of chloro-substituents at the 2- and 6-positions creates a highly versatile intermediate. These chlorine atoms act as excellent leaving groups for subsequent nucleophilic substitution and cross-coupling reactions, enabling the rapid diversification of the core structure.[3] This makes this compound an invaluable precursor for developing novel kinase inhibitors, anti-viral agents, and functional organic materials.[1]

Core Synthetic Strategy: Chlorination via N-Oxide Intermediates

While several synthetic routes to naphthyridine cores exist, such as the Skraup or Friedländer reactions, a highly effective and common method for introducing chlorine atoms at the 2- and 6-positions is through the activation of the parent heterocycle via N-oxidation.[1][4] This strategy is predicated on the principle that N-oxidation increases the electrophilicity of the pyridine ring, facilitating nucleophilic attack by a chlorinating agent.

The direct chlorination of 1,5-naphthyridine itself is often unselective. Therefore, a two-step process involving the formation of 1,5-naphthyridine 1,5-dioxide followed by treatment with a potent chlorinating agent like phosphorus oxychloride (POCl₃) is the authoritative method.[1][5]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution, confirmed by the characterization data in Section 3, validates the procedure.

Step 1: Preparation of 1,5-Naphthyridine 1,5-Dioxide

-

Rationale: The nitrogen atoms in the 1,5-naphthyridine core are nucleophilic and can be oxidized by a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. This oxidation step is critical for activating the C2 and C6 positions for subsequent chlorination.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid.

-

To this solution, add hydrogen peroxide (30% aqueous solution, ~3.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, 1,5-naphthyridine 1,5-dioxide, is collected by filtration, washed with cold water and diethyl ether, and then dried under vacuum.

-

Step 2: Chlorination to form this compound

-

Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. The oxygen atoms of the N-oxide coordinate to the phosphorus atom, which facilitates a rearrangement and subsequent nucleophilic attack by chloride ions to displace the oxygen and install chlorine atoms at the 2- and 6-positions.[1]

-

Procedure:

-

In a fume hood, carefully add the dried 1,5-naphthyridine 1,5-dioxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10-15 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Basify the acidic aqueous solution with a cold, concentrated sodium hydroxide or ammonium hydroxide solution to a pH of ~8-9.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[5]

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below serves as a benchmark for validating the synthetic outcome.[5]

Caption: Standard workflow for analytical characterization.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for this compound.

| Analysis Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white crystalline solid |

| Molecular Weight | g/mol | 199.03[6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | ~8.6 (d, J ≈ 9 Hz, 2H, H-4/H-8), ~7.8 (d, J ≈ 9 Hz, 2H, H-3/H-7) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | ~152 (C2/C6), ~145 (C4a/C8a), ~139 (C4/C8), ~125 (C3/C7) |

| Mass Spec (EI) | m/z | 198 (M⁺), 200 (M⁺+2), 202 (M⁺+4) in a ~9:6:1 ratio |

| Infrared (KBr) | ν (cm⁻¹) | ~3050 (Ar C-H), ~1600-1550 (C=C/C=N stretch), ~800-750 (C-Cl stretch) |

| Melting Point | °C | ~220-225 °C |

Note: NMR chemical shifts are predictive and can vary slightly based on solvent and concentration.

Interpretation of Characterization Data

-

¹H NMR: The molecule is symmetrical about its central axis. This results in a simple spectrum with only two signals, both doublets, corresponding to the two chemically equivalent sets of protons (H-3/H-7 and H-4/H-8). The coupling constant (J) of ~9 Hz is characteristic of ortho-coupling in such pyridine-like systems.

-

¹³C NMR: The symmetry is also reflected in the ¹³C NMR spectrum, which should show only four distinct signals for the eight carbon atoms.

-

Mass Spectrometry: The mass spectrum is a definitive tool for confirming the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion (M⁺) with peaks at m/z 198 (containing two ³⁵Cl), 200 (one ³⁵Cl, one ³⁷Cl), and 202 (two ³⁷Cl) in an approximate intensity ratio of 9:6:1.[7]

-

Infrared Spectroscopy: The IR spectrum will confirm the presence of the aromatic rings and the carbon-chlorine bonds, consistent with the target structure.[7]

Standard Protocols for Data Acquisition

-

NMR Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[7]

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Sample Prep: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane, or via a direct insertion probe) into the mass spectrometer.

-

Acquisition: Acquire the mass spectrum in EI mode.

-

Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.[7]

-

-

Infrared Spectroscopy (KBr Pellet):

-

Sample Prep: Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Pellet Formation: Compress the mixture in a pellet press to form a thin, translucent disc.

-

Acquisition: Place the pellet in the IR spectrometer and acquire the spectrum.[7]

-

References

-

Ríos-Gutiérrez, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4933. Available from: [Link]

-

Ríos-Gutiérrez, M., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(11), 3508. Available from: [Link]

-

Klapars, A., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available from: [Link]

-

Ismaili, L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6147. Available from: [Link]

-

Paudler, W. W., & Pokorny, D. J. (1971). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine. Journal of Heterocyclic Chemistry, 8(5), 835-839. Available from: [Link]

-

Ríos-Gutiérrez, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]

-

Johansson, M. (2007). Naphthyridine Based Molecular Switches. DiVA portal. Available from: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dichloro-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum, this guide presents a comprehensive predicted ¹H NMR spectrum based on established spectroscopic principles and data from analogous structures. The guide outlines the theoretical basis for the predicted chemical shifts and coupling constants, a standard experimental protocol for spectral acquisition, and a detailed interpretation of the spectral data. This document serves as a valuable resource for the structural elucidation and characterization of this compound and its derivatives.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄Cl₂N₂. The 1,5-naphthyridine core, a bicyclic system containing two fused pyridine rings, is a significant scaffold in the development of novel therapeutic agents due to its diverse biological activities. The presence of two chlorine atoms at the 2- and 6-positions renders the molecule an important and versatile intermediate for further chemical modifications, often through nucleophilic substitution or cross-coupling reactions.

Accurate structural characterization is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds in solution. This guide provides an in-depth exploration of the expected ¹H NMR spectrum of this compound, offering insights into the electronic environment of the aromatic protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit a simple, symmetrical pattern, reflecting the molecule's C₂ symmetry. The spectrum is expected to consist of two distinct signals, each representing a pair of chemically equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3, H-7 | ~ 8.35 | Doublet (d) | ~ 8.8 |

| H-4, H-8 | ~ 7.60 | Doublet (d) | ~ 8.8 |

Note: These values are predicted based on the analysis of the parent 1,5-naphthyridine and related chlorinated pyridines in a non-polar deuterated solvent like CDCl₃. Actual experimental values may vary depending on the solvent, concentration, and instrument frequency.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum is a direct consequence of the molecular structure of this compound. The molecule possesses a C₂ axis of symmetry that passes through the center of the C-4a-C-8a and N-1-N-5 bonds, rendering the protons at positions 3 and 7, as well as those at 4 and 8, chemically and magnetically equivalent.

Chemical Shifts

The chemical shifts of the aromatic protons in this compound are influenced by the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms.

-

H-3 and H-7: These protons are situated ortho to the electron-withdrawing chlorine atoms and meta to the nitrogen atoms. The strong deshielding effect of the adjacent chlorine atoms is expected to shift these protons significantly downfield. In the parent 1,5-naphthyridine, the equivalent protons (H-2, H-6) appear at approximately 8.96 ppm[1]. The substitution of a chlorine atom at these positions removes these protons, and the protons at H-3 and H-7 are now adjacent to the chloro-substituted carbons. This is predicted to result in a chemical shift around 8.35 ppm.

-

H-4 and H-8: These protons are meta to the chlorine atoms and para to the nitrogen atoms. They are also part of a pyridine-like ring system. In unsubstituted 1,5-naphthyridine, the H-4 and H-8 protons resonate at approximately 8.46 ppm[1]. The introduction of chlorine atoms at the 2- and 6-positions will have a less pronounced, but still noticeable, deshielding effect on these protons compared to the H-3 and H-7 protons. This leads to a predicted chemical shift of around 7.60 ppm.

Multiplicity and Coupling Constants

The splitting pattern observed in the ¹H NMR spectrum provides information about the neighboring protons.

-

Coupling between H-3/H-7 and H-4/H-8: The protons H-3 and H-4 (and symmetrically, H-7 and H-8) are on adjacent carbon atoms, leading to vicinal coupling. This coupling is expected to give rise to two doublets. The magnitude of the coupling constant, ³JH3-H4 (and ³JH7-H8), is predicted to be around 8.8 Hz, which is a typical value for ortho-coupling in pyridine and its derivatives.

The simplified coupling network can be visualized as two independent AX spin systems.

Caption: Workflow for ¹H NMR data acquisition and processing.

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve maximum homogeneity, which is crucial for sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the entire aromatic region (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be straightforward, characterized by two doublets in the aromatic region, a consequence of the molecule's symmetry. This in-depth guide provides a robust prediction of the spectral parameters and a detailed rationale based on fundamental NMR principles and comparative data. The provided experimental protocol offers a standardized approach for obtaining high-quality spectra. This technical guide is intended to aid researchers in the structural verification and further investigation of this important heterocyclic compound and its derivatives.

References

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

-

Walmsley, J. A., et al. (2008). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2,6-Dichloro-1,5-naphthyridine

Introduction: The Structural Significance of 2,6-Dichloro-1,5-naphthyridine in Modern Drug Discovery

This compound is a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. Its rigid, planar structure, punctuated by two reactive chlorine atoms, provides a versatile platform for the synthesis of a diverse array of complex molecules with significant biological activities. The precise arrangement of nitrogen atoms within the fused ring system imparts unique electronic and steric properties, making it a sought-after building block for targeted therapeutics.

For researchers and scientists engaged in the development of novel pharmaceuticals, an unambiguous structural characterization of this compound and its derivatives is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool. It provides a direct, non-destructive window into the carbon framework of the molecule, offering granular insights into the electronic environment of each carbon atom. This guide provides a comprehensive technical overview of the ¹³C NMR data for this compound, including predicted spectral assignments, a detailed experimental protocol for data acquisition, and the foundational principles underpinning the spectral interpretation.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2, C6 | ~152 | Directly bonded to both a nitrogen and a chlorine atom, leading to significant deshielding. |

| C3, C7 | ~125 | Influenced by the adjacent chloro-substituted carbon and the ring nitrogen, resulting in a downfield shift. |

| C4, C8 | ~142 | Alpha to a ring nitrogen, causing a substantial deshielding effect. |

| C4a, C8a | ~148 | Bridgehead carbons adjacent to a nitrogen atom, experiencing a moderate deshielding effect. |

Disclaimer: The chemical shifts presented are predictive and may vary slightly based on the solvent and experimental conditions used for data acquisition.

Foundational Principles of ¹³C NMR and Spectral Interpretation

The predicted chemical shifts are rooted in the fundamental principles of ¹³C NMR spectroscopy, primarily the concepts of shielding and deshielding. The electron density around a carbon nucleus dictates its resonance frequency in the presence of an external magnetic field.

-

Electronegative Substituents: The chlorine atoms at the C2 and C6 positions are highly electronegative. They withdraw electron density from the attached carbons, reducing the shielding effect and causing their signals to appear at a higher chemical shift (downfield).

-

Heteroatom Effects: The nitrogen atoms within the 1,5-naphthyridine ring system also exert a strong deshielding effect on the adjacent carbon atoms (C2, C4, C6, C8, C4a, and C8a). This is due to the electronegativity of nitrogen and the anisotropic effects of its lone pair of electrons.

-

Symmetry: The symmetrical nature of this compound simplifies its ¹³C NMR spectrum. Due to the molecule's C2 axis of symmetry, chemically equivalent carbons will have the same chemical shift, reducing the number of observed signals.

Experimental Protocol for ¹³C NMR Data Acquisition

The following detailed methodology provides a robust framework for acquiring high-quality ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and has minimal overlapping signals in the region of interest. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[1] A higher concentration will generally lead to a better signal-to-noise ratio in a shorter acquisition time.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumental Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or higher field spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard 30° pulse with proton decoupling. |

| Acquisition Time (AQ) | ≥ 1.0 s | Ensures adequate data points for good resolution. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of the carbon nuclei, particularly quaternary carbons. |

| Number of Scans (NS) | ≥ 1024 | Due to the low natural abundance of ¹³C, a large number of scans is necessary to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 220 ppm | Covers the typical range for carbon chemical shifts in organic molecules. |

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for acquiring the ¹³C NMR spectrum of this compound.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion: Empowering Drug Discovery through Precise Structural Elucidation

While direct experimental ¹³C NMR data for this compound remains to be published, the predictive analysis and detailed experimental protocol provided in this guide offer a robust framework for its structural characterization. For researchers in drug development, a thorough understanding and application of ¹³C NMR spectroscopy are crucial for validating synthetic pathways, confirming molecular structures, and ultimately, accelerating the discovery of novel therapeutics. The principles and methodologies outlined herein are designed to ensure the scientific integrity and trustworthiness of spectroscopic data, empowering confident decision-making in the laboratory.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

University of Cambridge Department of Chemistry. NMR Sample Preparation. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Dichloro-1,5-naphthyridine

Abstract

This technical guide provides a detailed framework for the mass spectrometric analysis of 2,6-Dichloro-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a key synthetic intermediate, its unambiguous characterization is crucial for ensuring the quality and integrity of downstream applications.[1] Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and profound structural insight.[2] This document outlines optimized protocols for sample preparation, instrumentation, and data interpretation, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. It serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of halogenated heterocyclic compounds.

Introduction: The Analytical Imperative

This compound (C₈H₄Cl₂N₂) is a solid heterocyclic compound with a molecular weight of 199.04 g/mol .[1] Its structure, featuring a naphthyridine core with two chlorine substituents, makes it a versatile precursor for a wide range of biologically active molecules and functional materials.[1] Given its role as a foundational building block, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for quality control and successful research outcomes.

Mass spectrometry provides essential information, including precise molecular weight confirmation and structural details derived from fragmentation patterns.[3] This guide focuses on liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI), a soft ionization technique ideal for nitrogen-containing heterocyclic compounds that are common in drug discovery.[4]

Experimental Design and Rationale

The successful mass spectrometric analysis of any compound hinges on a well-designed experiment. The choices of instrumentation, ionization source, and analytical parameters are dictated by the physicochemical properties of the analyte.

Instrumentation and Ionization Source Selection

For a small molecule like this compound, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended. These platforms provide accurate mass measurements, which are critical for confirming elemental composition.[5]

Ionization Source: Electrospray Ionization (ESI) ESI is the preferred method for this compound due to several factors:

-

Suitability for Nitrogen Heterocycles: The two nitrogen atoms in the naphthyridine ring are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.[4] This makes ESI in positive ion mode highly efficient.

-

Soft Ionization: ESI is a "soft" technique that minimizes in-source fragmentation, ensuring that the most abundant ion observed in the full scan MS1 spectrum is the protonated molecular ion.[6] This simplifies spectral interpretation and provides a clear indication of the molecular weight.

Liquid Chromatography (LC) Parameters

Coupling MS with liquid chromatography (LC-MS) is standard practice in pharmaceutical analysis, as it separates the analyte of interest from impurities, byproducts, and matrix components before it enters the mass spectrometer.[7]

-

Column: A reverse-phase C18 column is suitable for retaining a moderately polar compound like this compound.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is a standard starting point. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte and enhancing the ESI signal in positive ion mode.

-

Flow Rate: A typical analytical flow rate of 0.2-0.5 mL/min is appropriate.

Detailed Experimental Protocols

Adherence to a validated protocol is key to obtaining reproducible and reliable data.

Sample Preparation Protocol

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Mass Spectrometry Workflow

The overall analytical workflow is a systematic process from sample injection to data analysis.

Data Interpretation: Decoding the Mass Spectrum

The Molecular Ion and Its Isotopic Pattern

The most critical feature of the MS1 spectrum is the confirmation of the molecular weight. For this compound (exact mass: 197.9752), the protonated molecular ion [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 198.9825.

A key structural signature is the isotopic pattern produced by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance).[8] A molecule with one chlorine atom exhibits a characteristic M and M+2 peak with an intensity ratio of approximately 3:1.[9][10] For a molecule with two chlorine atoms, this pattern becomes more complex, resulting in three primary peaks:

-

M: The ion containing two ³⁵Cl atoms.

-

M+2: The ion containing one ³⁵Cl and one ³⁷Cl atom.

-

M+4: The ion containing two ³⁷Cl atoms.

The theoretical intensity ratio for these peaks is approximately 9:6:1 .[10] Observing this distinct pattern provides high confidence in the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (in this case, the [M+H]⁺ ion at m/z ~199) and subjecting it to collision-induced dissociation (CID) to induce fragmentation.[11] The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure.

Based on the principles of fragmentation for halogenated heterocyclic compounds, several logical fragmentation pathways can be predicted for the [M+H]⁺ ion of this compound.[12][13]

Proposed Fragmentation Pathways:

-

Loss of HCl (-36 Da): A common fragmentation pathway for protonated chlorinated aromatic compounds is the neutral loss of hydrogen chloride. This would result in a fragment ion at m/z ~163.

-

Loss of Cl radical (-35 Da): Direct cleavage of a carbon-chlorine bond can lead to the loss of a chlorine radical. This would produce a fragment ion at m/z ~164.

-

Sequential Losses: The initial fragment ions can undergo further fragmentation. For example, the m/z 164 ion could subsequently lose a second chlorine radical to produce an ion at m/z ~129, or it could lose HCN (a common loss from nitrogen heterocycles) to yield a fragment at m/z ~137.[12]

Summary of Expected Mass Spectral Data

| Ion Species | Theoretical m/z (Monoisotopic) | Description | Isotopic Pattern |

| [M+H]⁺ | 198.9825 | Protonated Molecular Ion | m/z 199, 201, 203 (Ratio ~9:6:1) |

| [M+H - HCl]⁺ | 162.9930 | Loss of Hydrogen Chloride | m/z 163, 165 (Ratio ~3:1) |

| [M+H - Cl]⁺ | 164.0192 | Loss of Chlorine Radical | m/z 164, 166 (Ratio ~3:1) |

| [M+H - Cl - HCN]⁺ | 137.0136 | Sequential Loss of Cl and HCN | m/z 137, 139 (Ratio ~3:1) |

| [M+H - 2Cl]⁺ | 129.0555 | Loss of both Chlorine Radicals | m/z 129 (No Cl pattern) |

Note: The m/z values listed are for the monoisotopic species (containing ³⁵Cl). The corresponding ions containing ³⁷Cl will appear at M+2.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative method for its structural confirmation and purity assessment. By employing high-resolution LC-MS with electrospray ionization, analysts can confidently determine the molecular weight via the protonated molecular ion. The characteristic 9:6:1 isotopic cluster for the [M+H]⁺ ion serves as an unmistakable indicator of the presence of two chlorine atoms. Further structural verification is achieved through tandem MS, where predictable fragmentation pathways, such as the loss of HCl and Cl, provide a structural fingerprint. The protocols and interpretive guidance presented in this document offer a solid foundation for the successful analysis of this important chemical entity, ensuring data integrity in drug discovery and development pipelines.[2][7]

References

-

Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

Zakett, D., Flynn, R. G. A., & Cooks, R. G. (n.d.). Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. The Journal of Physical Chemistry. ACS Publications. Retrieved from [Link]

-

Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

-

Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine | Mass, Facts & Summary. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

-

Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,5-Naphthyridine, 2,6-dichloro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine | Request PDF. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

LookChem. (n.d.). 2,6-Dichloro-1,7-naphthyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Defense Technical Information Center. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]

-

MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Retrieved from [Link]

-

ACD/Labs. (2008). How to apply the Nitrogen rule to organic compounds … Part 2. Retrieved from [Link]

-

YouTube. (2022). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. youtube.com [youtube.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. asianpubs.org [asianpubs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

The Strategic Core: An In-Depth Technical Guide to the Crystal Structure and Applications of 2,6-Dichloro-1,5-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,5-Naphthyridine Core in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of modern pharmaceuticals. The 1,5-naphthyridine ring system, a bicyclic aromatic compound with two nitrogen atoms, has garnered significant attention due to the diverse pharmacological properties of its derivatives. These compounds have shown promise as antibacterial, antiviral, anticancer, and anti-inflammatory agents. The introduction of halogen atoms, particularly chlorine, at the 2 and 6 positions of the 1,5-naphthyridine core creates a highly reactive and versatile intermediate. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups and the construction of complex molecular architectures. This strategic placement of reactive sites makes 2,6-dichloro-1,5-naphthyridine a valuable building block in the synthesis of targeted therapeutics.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Classical Synthetic Methodologies

Two of the most venerable and widely adapted methods for constructing the 1,5-naphthyridine ring system are the Skraup and Friedländer syntheses.

-

The Skraup Synthesis: This method involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent (such as 3-nitrobenzenesulfonic acid), and sulfuric acid.[1] The versatility of the Skraup reaction allows for the preparation of various substituted 1,5-naphthyridines by modifying the starting materials.[1] For instance, a modified Skraup synthesis utilizing 2,6-dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine can lead to the formation of a complex dihydrobenzo[b][1][2]naphthyridin-10-one derivative.[3]

-

The Friedländer Synthesis: This approach involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene group (e.g., a ketone or nitrile). This method is particularly useful for constructing fused 1,5-naphthyridine systems.[3]

Targeted Chlorination Strategies

Once the 1,5-naphthyridine core is assembled, the introduction of chlorine atoms at the 2 and 6 positions is typically accomplished through the chlorination of a precursor bearing oxygen-containing functional groups at these positions.

A common precursor is 2,6-dihydroxy-1,5-naphthyridine, which exists in its tautomeric form, 1,5-naphthyridine-2,6-dione. This dione can be converted to this compound by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Another effective method involves the use of N-oxide intermediates. The 1,5-naphthyridine core can be oxidized to the corresponding 1,5-dioxide using a peracid like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent heating of the N-oxide in phosphorus oxychloride furnishes the desired this compound.[1] This strategy provides a regioselective pathway for chlorination.[1]

Experimental Protocol: Synthesis of this compound from 1,5-Naphthyridine-2,6-dione

-

Step 1: Preparation of 1,5-Naphthyridine-2,6-dione: Synthesize the dione precursor using an appropriate method, such as the cyclization of a suitable pyridine derivative.

-

Step 2: Chlorination: In a well-ventilated fume hood, suspend 1,5-naphthyridine-2,6-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Step 3: Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Step 5: Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Step 6: Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

The Crystal Structure of this compound Derivatives: A Window into Molecular Interactions

While a specific public entry for the crystal structure of this compound in major crystallographic databases is elusive, the structure has been established and confirmed through spectral data, correcting earlier misassignments in the literature.[1] The analysis of crystal structures of closely related 1,5-naphthyridine derivatives provides valuable insights into the geometric parameters and non-covalent interactions that govern the solid-state packing and, by extension, influence their biological activity.

For instance, the crystal structure of a dichlorido[2-(pyridin-2-yl-κN)-1,5-naphthyridine-κN]zinc(II) complex reveals a distorted tetrahedral coordination geometry around the zinc ion, with the 1,5-naphthyridine ligand participating in π–π stacking interactions in the crystal packing.[4] These stacking interactions are a common feature in the crystal structures of aromatic heterocyclic compounds and can play a significant role in ligand-receptor binding.

The planarity of the 1,5-naphthyridine ring system is a key feature, facilitating these stacking interactions and influencing the overall shape of the molecule. The introduction of substituents, including the chlorine atoms in this compound, can induce slight deviations from planarity and will significantly alter the electronic properties of the ring, thereby influencing intermolecular interactions such as halogen bonding and hydrogen bonding.

Structure-Activity Relationships (SAR) of this compound Derivatives

The true power of this compound lies in its ability to serve as a scaffold for generating libraries of derivatives with diverse biological activities. The systematic modification of this core and the analysis of the resulting changes in biological potency provide crucial insights into the structural requirements for target engagement.

A study on novel bacterial topoisomerase inhibitors (NBTIs) incorporating a 1,5-naphthyridine motif revealed that substitutions at the C-2 and C-7 positions are critical for antibacterial activity. While this study focused on a different substitution pattern, the principle of positional importance holds. For derivatives of this compound, the reactivity of the chlorine atoms at C-2 and C-6 allows for the introduction of various substituents, and the nature of these substituents profoundly impacts the biological profile.

Key SAR Insights for 1,5-Naphthyridine Derivatives:

| Position of Substitution | Impact on Biological Activity | Example |

| C-2 | Introduction of alkoxy (e.g., methoxy) or cyano groups can be favorable for antibacterial activity. The chlorine at this position in the parent compound allows for the introduction of a wide range of nucleophiles. | |

| C-6 | The chlorine at this position is also a key site for modification to modulate activity and physicochemical properties. | |

| C-7 | Halogen and hydroxyl substitutions at this position have been shown to be preferred in certain series of antibacterial agents. | |

| Other Positions | Substitutions on the other carbon atoms of the naphthyridine ring have generally been found to have a detrimental effect on the activity of NBTIs. |

The electronic nature of the substituents is also a critical factor. Electron-withdrawing groups can enhance the electrophilicity of the naphthyridine ring, while electron-donating groups can increase its nucleophilicity. These electronic modulations can influence the binding affinity of the molecule to its biological target.

Applications in Drug Development

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas.

-

Anticancer Agents: Many 1,5-naphthyridine derivatives have demonstrated potent antiproliferative activity. The ability to introduce diverse side chains at the 2 and 6 positions allows for the fine-tuning of interactions with specific cancer-related targets such as kinases.

-

Antibacterial Agents: As previously mentioned, 1,5-naphthyridine is a key component of novel bacterial topoisomerase inhibitors, a class of broad-spectrum antibacterial agents that are effective against drug-resistant strains.

-

Antiviral and Antiparasitic Agents: The 1,5-naphthyridine scaffold has also been investigated for its potential in developing antiviral and antiparasitic drugs.[1]

-

Neurodegenerative Diseases: this compound is a precursor for potential tau pathology PET tracers for the study of Alzheimer's disease.[1]

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in medicinal chemistry. Its straightforward synthesis and the reactivity of its chlorine atoms provide a robust platform for the generation of diverse chemical libraries. While the definitive crystal structure of the parent compound remains to be publicly deposited, the structural analysis of its derivatives, coupled with extensive SAR studies, provides a solid foundation for the rational design of novel therapeutic agents. The continued exploration of the chemical space around the 1,5-naphthyridine core, facilitated by the versatility of the 2,6-dichloro intermediate, holds immense promise for the discovery of next-generation drugs to address a wide range of unmet medical needs. Future work should focus on obtaining and analyzing the single crystal structure of this compound to provide a more precise understanding of its solid-state properties and to further refine computational models for drug design.

References

-

Naphthyridine Based Molecular Switches - DiVA portal. (URL: [Link])

-

X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... - ResearchGate. (URL: [Link])

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (URL: [Link])

-

Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine | Request PDF - ResearchGate. (URL: [Link])

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (URL: [Link])

-

Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed. (URL: [Link])

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

-

X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (URL: [Link])

-

1,5-dichloro-2,6-naphthyridine (C8H4Cl2N2) - PubChemLite. (URL: [Link])

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central. (URL: [Link])

-

(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. (URL: [Link])

-

(PDF) Dichlorido[2-(pyridin-2-yl-κN)-1,5-naphthyridine-κN]zinc(II) - ResearchGate. (URL: [Link])

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed. (URL: [Link])

-

X-ray crystallography - Wikipedia. (URL: [Link])

-

THE NAPHTHYRIDINES. (URL: [Link])

-

CCDC 1973098: Experimental Crystal Structure Determination : dichloro-[1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenylpyrrolidin-2-ylidene]-({2-[(propan-2-yl)oxy]phenyl}methylidene)-ruthenium - KAUST Repository. (URL: [Link])

Sources

A Comprehensive Technical Guide to the Solubility of 2,6-Dichloro-1,5-naphthyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1,5-naphthyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role as a synthetic intermediate in the creation of complex molecular architectures.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and various analytical procedures. This in-depth technical guide provides a multi-faceted approach to determining the solubility of this compound. It amalgamates theoretical prediction methodologies with robust experimental protocols, offering a comprehensive framework for researchers. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Solubility in the Application of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that governs its behavior in various chemical and biological systems. In drug discovery and development, solubility profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. For synthetic chemists, knowledge of solubility is indispensable for reaction solvent selection, optimization of reaction conditions, and the design of effective crystallization and purification strategies.

This guide will navigate the user through a systematic approach to understanding and quantifying the solubility of this compound. We will begin with theoretical considerations and predictive models that offer a preliminary assessment of solubility, followed by qualitative and quantitative experimental techniques for precise determination.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | [2] |

| Molecular Weight | 199.03 g/mol | [2] |

| Physical Form | Solid | |

| CAS Number | 27017-66-9 | [1] |

| IUPAC Name | This compound | [2] |

The presence of two chlorine atoms and two nitrogen atoms within the aromatic naphthyridine core imparts a specific polarity and potential for intermolecular interactions, which are key determinants of its solubility in different organic solvents.

Theoretical Prediction of Solubility

Before embarking on laboratory-based solubility studies, computational models can provide valuable initial estimates, guiding solvent selection and experimental design.

The "Like Dissolves Like" Principle

This fundamental principle of solubility is a useful starting point. This compound, with its halogen and nitrogen-containing heterocyclic structure, can be classified as a polar molecule. Therefore, it is anticipated to have better solubility in polar solvents compared to nonpolar hydrocarbon solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3] The principle is that substances with similar HSP values are likely to be miscible.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility

Experimental validation is crucial for obtaining accurate solubility data. A tiered approach, starting with qualitative assessment and progressing to quantitative measurement, is recommended.

Qualitative Solubility Assessment

A simple, preliminary test can quickly classify the solubility of this compound in a range of solvents.

Protocol: Small-Scale Qualitative Solubility Test

-

Preparation: Dispense approximately 1-2 mg of this compound into separate small, clear glass vials.

-

Solvent Addition: To each vial, add a selected organic solvent dropwise (e.g., 0.1 mL increments) up to a total volume of 1 mL.

-

Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Classification: Visually inspect the solution against a dark background. Classify the solubility as:

-

Freely Soluble: Dissolves completely and rapidly.

-

Soluble: Dissolves completely after agitation.

-

Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No apparent dissolution of the solid.

-

A suggested panel of solvents for initial screening, covering a range of polarities, is provided below.

| Solvent Class | Examples | Expected Solubility (Hypothetical) |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Likely Soluble to Freely Soluble |

| Polar Protic | Methanol, Ethanol | Likely Soluble |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble |

| Ethers | Tetrahydrofuran (THF) | Potentially Sparingly Soluble |

| Ketones | Acetone | Potentially Soluble |

| Aromatic Hydrocarbons | Toluene | Likely Sparingly Soluble to Insoluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Insoluble |

Quantitative Solubility Measurement: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6]

Caption: Step-by-step workflow of the shake-flask method for solubility determination.

Detailed Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial (ensure solid remains after equilibration).

-

Accurately add a known volume of the chosen solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the excess solid to sediment. Centrifugation can be used to facilitate this separation.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a syringe filter into a clean vial.

-

Dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by HPLC-UV to determine the concentration of this compound.

-

The solubility is calculated from the measured concentration, taking into account the dilution factor.

-

High-Throughput Solubility Screening Methods

For rapid screening of solubility in multiple solvents or for analogue series, high-throughput methods are advantageous.

-

Nephelometry: This technique measures the light scattered by undissolved particles in a solution.[7][8][9] It is a rapid and automated method for determining kinetic solubility in a plate-based format. A sharp increase in light scattering as the compound concentration increases indicates precipitation and allows for the determination of the solubility limit.[10][11]

-

Thermogravimetric Analysis (TGA): TGA can be employed for the gravimetric determination of solubility in organic solvents.[12][13] This method involves preparing a saturated solution, taking a known volume, evaporating the solvent in the TGA instrument, and precisely measuring the mass of the remaining solute.[14]

Data Interpretation and Reporting

Solubility data should be reported with clear units (e.g., mg/mL, µg/mL, mM) and the temperature at which the measurement was performed. When comparing the solubility of this compound across different solvents, a summary table is highly effective.

Hypothetical Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Solubility Classification | Quantitative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | > 50 |

| Dichloromethane (DCM) | 3.1 | Soluble | 10 - 20 |

| Methanol | 5.1 | Soluble | 5 - 15 |

| Acetone | 5.1 | Sparingly Soluble | 1 - 5 |

| Toluene | 2.4 | Insoluble | < 0.1 |

| n-Hexane | 0.1 | Insoluble | < 0.01 |

Conclusion and Field-Proven Insights

The solubility of this compound is a critical parameter that dictates its utility in both synthetic and pharmaceutical applications. This guide has provided a comprehensive framework for approaching solubility determination, from theoretical predictions to robust experimental protocols.

Key Takeaways for the Practicing Scientist:

-

Start with Predictions: Utilize principles like "like dissolves like" and consider computational models to guide your initial solvent selection. This can save significant time and resources.

-

A Tiered Experimental Approach is Efficient: Begin with rapid, small-scale qualitative tests to broadly classify solubility across a range of solvents. Then, for key solvents, perform rigorous quantitative measurements using the shake-flask method.

-

Equilibrium is Key: For thermodynamic solubility, ensuring that the system has reached equilibrium is paramount. This often requires agitation for 24 hours or more.

-

Analytical Method Validation: The accuracy of your quantitative solubility data is critically dependent on the reliability of your analytical method (e.g., HPLC). Ensure your method is validated for linearity, accuracy, and precision.

-

Context Matters: The choice of solvent will always depend on the specific application. For reaction chemistry, a solvent that provides good solubility at the reaction temperature is required. For purification, a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal for crystallization.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and accurately determine the solubility of this compound, enabling its more effective use in advancing scientific discovery.

References

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Bevan, M. J., & Lloyd, R. S. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149.

- Glomme, A., & März, J. (n.d.).

- Jämbeck, J. P., & O'Shea, J. P. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 301(1-2), 214-219.

- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.

- Bienta. (n.d.). Laser Nephelometry.

- Dietrich, P. M., et al. (2018). Determination of Extractant Solubility in Ionic Liquids by Thermogravimetric Analysis. Solvent Extraction and Ion Exchange, 36(5), 455-465.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Ghafourian, T., & E-Kollui, N. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Netzsch. (2023, March 26). DSC for Determining the Ideal Solubility? Tell Me How!.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Hansen, C. M. (n.d.). Hansen Solubility Parameters.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- Comer, J. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Outsourcing.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.

- BenchChem. (n.d.). This compound | CAS 27017-66-9.

- J&K Scientific. (n.d.). This compound, 97% | 27017-66-9.

- Sigma-Aldrich. (n.d.). This compound | 27017-66-9.

- Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3123.

- DiVA portal. (n.d.). Naphthyridine Based Molecular Switches.

- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc.

- ResearchGate. (2025, August 9). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine | Request PDF.

- MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. rheolution.com [rheolution.com]

- 8. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. enamine.net [enamine.net]

- 11. Laser Nephelometry | Bienta [bienta.net]

- 12. ovid.com [ovid.com]

- 13. tandfonline.com [tandfonline.com]

- 14. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Chemical Properties of Chlorinated 1,5-Naphthyridines: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine framework, a heterocyclic aromatic compound consisting of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and other molecular interactions with biological targets. The great interest in 1,5-naphthyridines is fueled by their wide array of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][4]

Chlorination of the 1,5-naphthyridine core dramatically enhances its utility as a synthetic intermediate. The introduction of a chlorine atom provides a reactive handle for subsequent functionalization, primarily through nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the chemical properties of chlorinated 1,5-naphthyridines, with a focus on their synthesis, reactivity, and strategic application in the development of novel therapeutics.

Synthesis of Chlorinated 1,5-Naphthyridines: Forging the Core Intermediate

The preparation of chlorinated 1,5-naphthyridines typically involves a two-stage process: initial construction of the 1,5-naphthyridine ring system, followed by a chlorination step.

Core Synthesis of the 1,5-Naphthyridine Ring

Several classical and modern synthetic methodologies are employed to construct the 1,5-naphthyridine skeleton. The choice of method often depends on the desired substitution pattern of the final product.

-

Skraup Reaction: This is one of the oldest and most straightforward methods, involving the reaction of a 3-aminopyridine derivative with glycerol, typically in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.[1]

-

Friedländer Annulation: This method involves the condensation of a 3-amino-2-formylpyridine (or a related derivative) with a compound containing an activated methylene group (e.g., a ketone or β-ketoester). This versatile reaction allows for the introduction of various substituents on the newly formed ring.[5][6]

-

Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Povarov reaction, offer a convergent approach to substituted tetrahydro-1,5-naphthyridines, which can be subsequently aromatized.[1][5]

Chlorination of the 1,5-Naphthyridine Core

The most common precursors for chlorinated 1,5-naphthyridines are the corresponding hydroxy-1,5-naphthyridines or 1,5-naphthyridinones. These are readily converted to their chloro-derivatives using standard chlorinating agents.

-

From 1,5-Naphthyridin-4(1H)-ones: Treatment of a 1,5-naphthyridin-4(1H)-one with phosphorus oxychloride (POCl₃) is a widely used method to afford the corresponding 4-chloro-1,5-naphthyridine.[1][7] This reaction proceeds via the formation of a phosphate ester intermediate which is then displaced by a chloride ion.

-

From 1,5-Naphthyridin-2(1H)-ones: Similarly, 2-chloro-1,5-naphthyridines can be synthesized from 1,5-naphthyridin-2(1H)-ones using reagents like phosphorus pentachloride (PCl₅) or POCl₃.[7]

Below is a general workflow for the synthesis of a chlorinated 1,5-naphthyridine from a 1,5-naphthyridinone precursor.

Caption: General workflow for the synthesis of chlorinated 1,5-naphthyridines.

Chemical Reactivity: The Cornerstone of Versatility

The chemical reactivity of chlorinated 1,5-naphthyridines is dominated by the electron-deficient nature of the diazine rings, which makes the carbon atoms susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The hallmark of chlorinated 1,5-naphthyridines is their propensity to undergo nucleophilic aromatic substitution (SNAr).[1][5] The presence of the electronegative nitrogen atoms in the rings activates the chloro-substituted carbon towards attack by a wide range of nucleophiles. This reaction is a cornerstone for the diversification of the 1,5-naphthyridine scaffold in drug discovery programs.[1]

The general mechanism for the SNAr reaction on a chlorinated 1,5-naphthyridine is a two-step addition-elimination process.

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized over the aromatic system, including the nitrogen atoms, which contributes to the stability of this intermediate.

-

Elimination of the Leaving Group: Aromatization is restored by the expulsion of the chloride ion, yielding the substituted 1,5-naphthyridine product.

Caption: The addition-elimination mechanism of SNAr on a chlorinated 1,5-naphthyridine.

A variety of nucleophiles can be employed in the SNAr reaction with chlorinated 1,5-naphthyridines, including:

-

Amines: Reaction with primary and secondary amines is a common strategy to introduce diverse side chains, often crucial for modulating the biological activity and pharmacokinetic properties of the molecule.[1][7]

-

Alcohols and Phenols: Alkoxy and aryloxy derivatives can be prepared by reacting with the corresponding alcohols or phenols, typically in the presence of a base.

-

Thiols: Thiolates are excellent nucleophiles and react readily to form thioether linkages.[1]

Cross-Coupling Reactions

While SNAr is the most prevalent reaction, chlorinated 1,5-naphthyridines can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions provide alternative and powerful methods for C-C and C-N bond formation, respectively.

Spectroscopic Properties: Characterizing the Core

The structural elucidation of chlorinated 1,5-naphthyridines and their derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1H and 13C NMR Spectroscopy

The proton and carbon NMR spectra of 1,5-naphthyridines exhibit characteristic chemical shifts due to the influence of the two nitrogen atoms. The protons and carbons alpha to the nitrogen atoms are typically deshielded and appear at a lower field (higher ppm). Upon substitution of a chlorine atom, the chemical shifts of the adjacent protons and carbons are further influenced.

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for 1,5-Naphthyridine Derivatives

| Compound | H-2 | H-3 | H-4 | H-6 | H-7 | H-8 | C-2 | C-3 | C-4 | C-6 | C-7 | C-8 |

| 1,5-Naphthyridine | 8.96 | 7.84 | 8.46 | 8.46 | 7.84 | 8.96 | 151.5 | 125.6 | 136.1 | 136.1 | 125.6 | 151.5 |

| 2-Chloro-1,5-naphthyridine | - | 7.75 | 8.42 | 8.51 | 7.91 | 9.01 | 153.3 | 123.7 | 136.6 | 132.7 | 129.6 | 151.5 |

| 4-Chloro-1,5-naphthyridine | 8.89 | 7.65 | - | 8.95 | 7.78 | 9.02 | 151.5 | 122.7 | 147.0 | 132.7 | 129.6 | 153.3 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.[9]

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight of chlorinated 1,5-naphthyridines. The presence of chlorine is readily identified by the characteristic isotopic pattern of 35Cl and 37Cl, which are present in an approximate 3:1 ratio.

Applications in Drug Discovery: A Scaffold for Innovation

The synthetic versatility of chlorinated 1,5-naphthyridines makes them highly valuable starting materials for the synthesis of a wide range of biologically active molecules.

Case Study: Development of Anti-Ebola Virus Agents

Recent research has highlighted the potential of 1,5-naphthyridine-based compounds as inhibitors of the Ebola virus.[1][7] In these studies, chlorinated 1,5-naphthyridines served as key intermediates. Microwave-assisted nucleophilic substitution with various amines allowed for the rapid generation of a library of substituted 1,5-naphthyridines, leading to the identification of potent anti-Ebola pharmacophores.[1]

Kinase Inhibitors

The 1,5-naphthyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. Chlorinated 1,5-naphthyridines provide a convenient entry point for the synthesis of libraries of compounds to probe the structure-activity relationships of these important drug targets.

Experimental Protocol: A Typical Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the amination of a chlorinated 1,5-naphthyridine, a common reaction in the synthesis of biologically active compounds.

Synthesis of a 4-amino-1,5-naphthyridine derivative

-

Reaction Setup: To a solution of 4-chloro-1,5-naphthyridine (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide, dioxane, or ethanol) in a sealed tube or microwave vial is added the desired amine (1.1 - 2.0 eq.) and a base (e.g., cesium carbonate, potassium carbonate, or triethylamine) (1.5 - 3.0 eq.).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can often accelerate the reaction.[1]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-1,5-naphthyridine derivative.

Conclusion

Chlorinated 1,5-naphthyridines are versatile and highly valuable intermediates in synthetic and medicinal chemistry. Their straightforward synthesis and the predictable reactivity of the chloro-substituent, particularly in nucleophilic aromatic substitution reactions, provide a robust platform for the development of novel small molecules with a wide range of therapeutic applications. The continued exploration of the chemistry of this important scaffold is expected to yield new and improved drug candidates for the treatment of a variety of diseases.

References

-